
2-((Trimethylsilyl)oxy)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Trimethylsilyl)oxy)quinoline is an organosilicon compound that features a quinoline ring substituted with a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Trimethylsilyl)oxy)quinoline typically involves the reaction of quinoline derivatives with trimethylsilyl reagents. One common method is the reaction of 2-chloro-quinoline-3-carboxaldehyde with trimethylsilyl cyanide (TMSCN) in the presence of zinc iodide (ZnI2) as a catalyst in dichloromethane (DCM) at room temperature. This reaction yields silicon-containing trimethylsilylated quinolines with excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Trimethylsilyl)oxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms of quinoline.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can result in various quinoline derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-((Trimethylsilyl)oxy)quinoline has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-((Trimethylsilyl)oxy)quinoline involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other positions on the quinoline ring. This selective reactivity is crucial in organic synthesis, where specific functional groups need to be modified without affecting others.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroquinoline: A precursor in the synthesis of 2-((Trimethylsilyl)oxy)quinoline.
Quinoline N-oxide: An oxidized derivative of quinoline.
Trimethylsilyl cyanide (TMSCN): A reagent used in the synthesis of trimethylsilylated quinolines.
Uniqueness
This compound is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo selective reactions while protecting other functional groups sets it apart from similar compounds.
Eigenschaften
CAS-Nummer |
52523-31-6 |
|---|---|
Molekularformel |
C12H15NOSi |
Molekulargewicht |
217.34 g/mol |
IUPAC-Name |
trimethyl(quinolin-2-yloxy)silane |
InChI |
InChI=1S/C12H15NOSi/c1-15(2,3)14-12-9-8-10-6-4-5-7-11(10)13-12/h4-9H,1-3H3 |
InChI-Schlüssel |
OMMPNYQWOCWPRA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=NC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


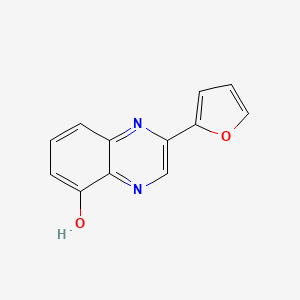
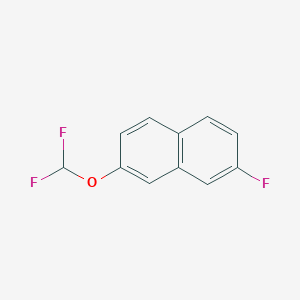


![8-Fluoro-2-methylnaphtho[2,3-d]thiazole](/img/structure/B11889960.png)
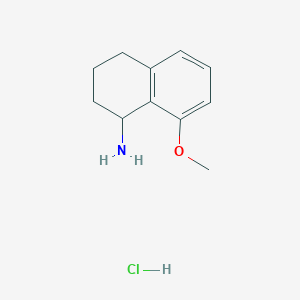
![6-Chlorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11889989.png)
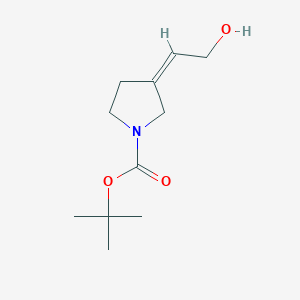

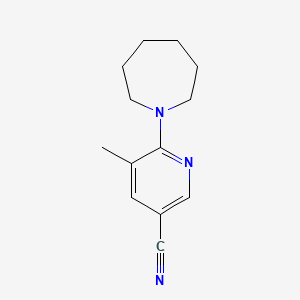


![8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11890019.png)

